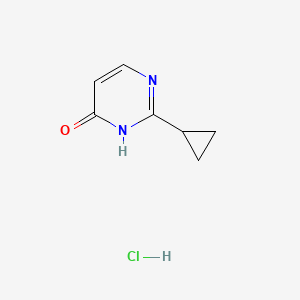![molecular formula C10H12N4O4S B2688304 [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea CAS No. 349463-45-2](/img/structure/B2688304.png)
[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea (DMNPT) is an organic compound that has been studied for its potential use in a variety of scientific applications. DMNPT is a highly versatile compound, with a wide range of possible applications in research and development.
Mécanisme D'action
The mechanism of action of [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming complexes that can then be used in various reactions. It is also believed that this compound can act as an antioxidant, scavenging free radicals and reducing the formation of reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have anti-inflammatory and anti-bacterial properties. In addition, it has been suggested that this compound may have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea in laboratory experiments has several advantages. It is relatively inexpensive and widely available, making it an attractive choice for research and development. Additionally, it is highly versatile and can be used in a variety of reactions. However, there are some limitations to its use. This compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable and can easily decompose under certain conditions.
Orientations Futures
There are a number of potential future directions for the use of [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea. It could be used in the synthesis of novel organic compounds, such as polymers, dyes, and pharmaceuticals. Additionally, it could be used in the synthesis of drugs, such as antibiotics and antifungal agents. It could also be used as a catalyst in the synthesis of organic compounds, and as a reactant in the synthesis of polymers. Finally, it could be studied for its potential use as an antioxidant and neuroprotectant.
Méthodes De Synthèse
[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea can be synthesized in a number of ways, including a two-step synthesis method. In the first step, 4,5-dimethoxy-2-nitrophenylmethyl (DMNP) is reacted with thiourea in an aqueous solution, forming the desired product. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the desired product. The second step involves the reaction of the DMNP-thiourea product with an amine, such as ethylamine or triethylamine, to form this compound.
Applications De Recherche Scientifique
[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea has been studied for its potential use in a variety of scientific applications. It has been used as a reagent for the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst in the synthesis of organic compounds, and as a reactant in the synthesis of polymers. Additionally, this compound has been used in the synthesis of drugs, such as antibiotics and antifungal agents.
Propriétés
IUPAC Name |
[(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-17-8-3-6(5-12-13-10(11)19)7(14(15)16)4-9(8)18-2/h3-5H,1-2H3,(H3,11,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHFMQFTTFVZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=S)N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2688223.png)
![Methyl 4-[(3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2688225.png)
![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2688226.png)






![1-(4-fluorophenyl)-4-[(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2688240.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B2688241.png)

